2-Methylcarboxyindane
Description
Properties
Molecular Formula |
C11H12O2 |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
2-methyl-2,3-dihydro-1H-indene-1-carboxylic acid |
InChI |
InChI=1S/C11H12O2/c1-7-6-8-4-2-3-5-9(8)10(7)11(12)13/h2-5,7,10H,6H2,1H3,(H,12,13) |
InChI Key |
MFAKEKRGZQMXEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=CC=CC=C2C1C(=O)O |
Origin of Product |
United States |
Scientific Research Applications
Chemical Synthesis
2-Methylcarboxyindane serves as a crucial building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, leading to the formation of more complex molecules. This is particularly valuable in:
- Synthesis of Pharmaceuticals : It can be modified to create derivatives with potential therapeutic effects.
- Material Science : Used in the development of polymers and specialty chemicals that require specific properties.
Biological Research
The biological applications of this compound are noteworthy, especially regarding its interactions with enzymes and potential anticancer properties.
Enzyme Interaction Studies
Preliminary studies indicate that this compound may act as a competitive inhibitor for certain enzymes involved in metabolic pathways. This property makes it a valuable tool for:
- Biochemical Assays : Understanding enzyme kinetics and mechanisms.
- Drug Metabolism Research : Investigating how drugs are processed in the body.
Anticancer Potential
Recent research has highlighted the anticancer potential of derivatives of this compound. Structure-activity relationship (SAR) studies suggest that modifications to its structure can enhance cytotoxicity against various cancer cell lines. Notable findings include:
- Cytotoxic Effects : In vitro studies demonstrated significant potency against colorectal cancer cell lines, with IC50 values indicating promising efficacy.
- Mechanistic Insights : The compound's ability to interact with specific molecular targets suggests a multi-target approach may be effective in cancer treatment.
Case Study 1: Anticancer Activity
A study evaluated the effects of this compound derivatives on colorectal cancer cell lines. The results indicated significant cytotoxic effects, with an IC50 value that outperformed standard treatments. This positions the compound as a candidate for further development in anticancer therapies.
Case Study 2: Enzyme Inhibition
In another investigation, researchers explored the enzyme-inhibitory effects of this compound. The results showed that it could inhibit specific enzymes involved in drug metabolism, highlighting its potential implications for pharmacokinetics and drug interactions.
Data Tables
| Application Area | Details | Findings/Notes |
|---|---|---|
| Chemical Synthesis | Building block for complex organic molecules | Used in pharmaceuticals and materials science |
| Enzyme Interaction | Competitive inhibitor for metabolic enzymes | Valuable for biochemical assays |
| Anticancer Research | Cytotoxic effects on cancer cell lines | Significant potency against colorectal cancer cells |
| Mechanistic Studies | Interaction with molecular targets | Multi-target approach suggested |
Chemical Reactions Analysis
Chemical Reactions of 2-Methylcarboxyindane
This compound can undergo various chemical reactions due to its carboxylic acid functionality. Here are some key reactions:
3.1. Formation of Acid Chlorides
Carboxylic acids like this compound can react with thionyl chloride (SOCl2) to form acid chlorides. This reaction involves the conversion of the hydroxyl group to a chlorosulfite intermediate, which is a better leaving group .
3.2. Esterification
This compound can undergo Fischer esterification with alcohols in the presence of an acid catalyst. This process involves the protonation of the carbonyl group, followed by nucleophilic attack by the alcohol, leading to the formation of an ester .
3.3. Amidation
The conversion of this compound to amides can be achieved using coupling agents like DCC (dicyclohexylcarbodiimide). This reaction involves the formation of a good leaving group that can be displaced by an amine during nucleophilic substitution .
Reaction Mechanisms
The reaction mechanisms of this compound involve typical carboxylic acid reactions. For example, in the formation of acid chlorides, the mechanism includes:
-
Nucleophilic Attack : The carboxylic acid attacks thionyl chloride.
-
Leaving Group Removal : The chlorosulfite intermediate is formed.
-
Nucleophilic Attack on Carbonyl : Chloride acts as a nucleophile.
-
Deprotonation : Final acid chloride formation.
For esterification, the mechanism involves:
-
Protonation of Carbonyl : Activation by acid.
-
Nucleophilic Attack : Alcohol attacks the carbonyl.
-
Proton Transfer : Intermediate formation.
-
Water Leaving : Ester formation.
-
Deprotonation : Final ester product.
Comparison with Similar Compounds
Comparison with Similar Compounds
The evidence includes safety data sheets (SDS) and research on structurally distinct carboxylic acid derivatives. While these compounds share a carboxyl functional group, their core structures and applications differ significantly from 2-Methylcarboxyindane. Below is a summary of the available compounds:
Table 1: Key Compounds in Evidence
Key Differences from this compound:
Core Structure: None of the compounds feature the bicyclic indane system (benzene fused to a cyclopropane or similar structure).
Applications: The listed compounds are primarily used in pharmaceuticals, fragrances, or lab settings, but their specific roles cannot be extrapolated to this compound.
Critical Limitations in Evidence
- Structural Relevance : The indane backbone is absent in all provided compounds.
- Data Gaps: No physicochemical, spectroscopic, or reactivity data for this compound is available in the evidence.
Recommendations for Further Research
To conduct a meaningful comparison, consult specialized literature or databases (e.g., SciFinder, Reaxys) for the following:
- Synthesis routes of this compound.
- Spectroscopic data (NMR, IR) to compare with analogues.
- Thermodynamic properties (e.g., acidity of the carboxyl group) relative to other bicyclic carboxylic acids.
Preparation Methods
Reaction Procedure:
-
Reactants :
-
1-Indanecarboxylic acid (0.4 mol)
-
Lithium diisopropylamide (LDA, 8.02 mmol)
-
Iodomethane (1.14 g, 8.02 mmol)
-
Solvent: Tetrahydrofuran (THF, 3 mL)
-
-
Conditions :
-
Temperature: 0°C to 35°C
-
Duration: 2 hours
-
Workup: Acidification, extraction with ethyl acetate, and column chromatography.
-
-
Yield :
This method is advantageous for its straightforward esterification but requires pre-synthesized indanecarboxylic acid, adding an extra synthetic step.
Solvent and Catalyst Optimization
Recent advancements highlight solvent substitution and catalyst systems to enhance yield and reduce side reactions:
Key Modifications:
-
Solvent : Replacing dichloromethane with n-hexane reduces intermediate hydrolysis, improving yield by 15–20%.
-
Catalyst : Using potassium tert-butoxide instead of sodium hydride accelerates reaction kinetics (3 hours vs. 6 hours).
-
Additives : Benzylamine (0.005 mol) suppresses epoxidation impurities, increasing purity to >98%.
Q & A
Basic: What are the key considerations for synthesizing 2-Methylcarboxyindane with high purity?
Answer:
- Reagent Selection : Use high-purity starting materials (≥95%) to minimize side reactions. Verify supplier certifications and batch-specific analytical reports .
- Reaction Monitoring : Employ thin-layer chromatography (TLC) or HPLC at intermediate stages to track reaction progress and identify byproducts .
- Purification : Utilize recrystallization (solvent optimization via polarity gradients) or column chromatography (silica gel with gradient elution) to isolate the target compound. Validate purity via melting point analysis and ¹H/¹³C NMR .
- Documentation : Record detailed procedural steps, including temperature, solvent ratios, and retention factors (Rf values), to ensure reproducibility .
Basic: How should researchers characterize newly synthesized this compound?
Answer:
- Spectroscopic Analysis :
- Chromatographic Validation : Use HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>98% by peak integration) .
- Physical Properties : Measure melting point (discrepancies >2°C indicate impurities) and specific optical rotation if chiral centers exist .
Advanced: How to resolve contradictions in reported spectral data for this compound derivatives?
Answer:
- Comparative Analysis : Cross-reference data across multiple sources (peer-reviewed journals, IUPAC databases) and verify solvent/temperature conditions affecting chemical shifts .
- Experimental Replication : Reproduce synthesis under cited conditions and collect independent NMR/IR data. Use deuterated solvent internal standards (e.g., TMS) for calibration .
- Computational Validation : Perform DFT calculations (e.g., Gaussian) to simulate NMR spectra and identify discrepancies caused by conformational isomerism or solvation effects .
Advanced: What strategies optimize regioselectivity in this compound functionalization?
Answer:
- Directing Group Design : Introduce electron-withdrawing groups (e.g., nitro) at strategic positions to guide electrophilic substitution .
- Catalytic Control : Use transition-metal catalysts (e.g., Pd/Cu) for cross-coupling reactions, optimizing ligand steric effects to favor desired regiochemistry .
- Kinetic vs. Thermodynamic Control : Vary reaction temperature and time (e.g., low temps favor kinetic products) and monitor intermediates via quenching experiments .
Basic: What analytical techniques are essential for quantifying this compound in complex mixtures?
Answer:
- Calibration Curves : Prepare standard solutions (0.1–10 mM) and analyze via UV-Vis (λmax determination) or GC-FID, ensuring linearity (R² >0.99) .
- Internal Standards : Spike samples with a structurally similar compound (e.g., deuterated analogs) to correct for matrix effects in LC-MS .
- Limit of Detection (LOD) : Validate sensitivity using serial dilutions; report signal-to-noise ratios ≥3:1 .
Advanced: How to design experiments to study the stereochemical effects of this compound in catalysis?
Answer:
- Chiral Resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic resolution .
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. protiated substrates to probe stereoelectronic influences .
- X-ray Crystallography : Co-crystallize the compound with catalytic intermediates (e.g., metal complexes) to resolve 3D structural interactions .
Basic: What are the best practices for documenting synthetic procedures?
Answer:
- Structured Protocols : Include exact molar ratios, solvent volumes, and equipment specifications (e.g., "stirred at 500 rpm under N₂") .
- Data Archiving : Supplement main text with SI files detailing failed attempts, alternative conditions, and raw spectral data (e.g., NMR FID files) .
- Safety Compliance : Note hazard controls (e.g., fume hood use, PPE) and waste disposal methods aligned with institutional guidelines .
Advanced: How to validate computational models predicting the reactivity of this compound?
Answer:
- Benchmarking : Compare DFT-predicted activation energies with experimental Arrhenius plots from variable-temperature kinetics .
- Machine Learning Integration : Train models on high-quality datasets (e.g., CSD, PubChem) to predict substituent effects on reaction pathways .
- Experimental Correlates : Synthesize derivatives with computationally predicted reactive sites and confirm via trapping experiments (e.g., Diels-Alder adducts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
